molecular formula C18H12ClN3O3S B4973909 methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B4973909
M. Wt: 385.8 g/mol
InChI Key: UTUHFBSNMFRXAI-UHFFFAOYSA-N
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Description

Methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family. This compound features a benzothiazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the condensation of 6-chloro-1,3-benzothiazol-2-amine with appropriate diketone precursors under acidic conditions. Subsequent steps may include cyclization reactions and esterification to introduce the methyl ester group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The naphthyridine ring can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group, if present, to an amine.

  • Substitution: The chlorine atom on the benzothiazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using chemical reductants like tin chloride.

  • Substitution reactions may involve nucleophilic substitution with various nucleophiles under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include various oxo derivatives of the naphthyridine ring.

  • Reduction products may include amine derivatives.

  • Substitution products can vary widely depending on the nucleophile used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antimicrobial, anti-inflammatory, and anticancer properties.

  • Medicine: It can be used as a lead compound in drug discovery and development, particularly for designing new pharmaceuticals targeting various diseases.

  • Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, leading to biological effects.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

  • Benzothiazole Derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

  • Naphthyridine Derivatives: Other naphthyridine compounds with different substituents may have comparable chemical properties and applications.

Uniqueness: Methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate stands out due to its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 6-(6-chloro-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-9-11(17(24)25-2)8-12-13(20-9)5-6-22(16(12)23)18-21-14-4-3-10(19)7-15(14)26-18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUHFBSNMFRXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC4=C(S3)C=C(C=C4)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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